Maleimido-3,5-disuccinimidyl isophthalate

説明

Structural Characterization and Nomenclature

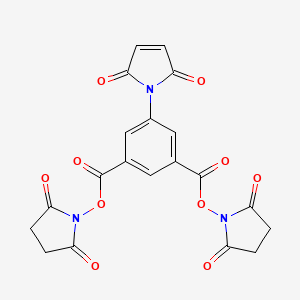

Maleimido-3,5-disuccinimidyl isophthalate (CAS 1257094-24-8) is a heterobifunctional crosslinker characterized by a benzene-1,3-dicarboxylate backbone with three distinct reactive groups: two N-hydroxysuccinimidyl (NHS) esters at positions 3 and 5, and a maleimide moiety at position 5. Its systematic IUPAC name is 1-(3,5-bis{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione, reflecting its tripartite functional structure.

Key Structural Features:

| Component | Position | Functional Group | Reactivity Target |

|---|---|---|---|

| Benzene core | Central | Aromatic ring | Structural scaffold |

| N-hydroxysuccinimidyl | 3 and 5 | Succinimidyl ester | Primary amines (–NH₂) |

| Maleimide | 5 | Maleimido group | Thiols (–SH) |

The compound’s design enables sequential or concurrent bioconjugation reactions, leveraging the orthogonal reactivity of its NHS esters and maleimide group.

Physical Properties

The compound exists as a white solid with a melting point of 247°C (decomposition). Commercial preparations typically achieve ≥97% purity , as confirmed by chromatographic and spectroscopic analyses.

Physical Property Summary:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 455.34 g/mol | |

| Solubility | Organic solvents (e.g., DMF, DCM) | |

| Storage Conditions | 0–8°C, desiccated |

Molecular Formula and Mass Spectrometric Analysis

The molecular formula C₂₀H₁₃N₃O₁₀ corresponds to a molecular weight of 455.34 g/mol . While direct mass spectrometric data is not reported in public sources, the structure aligns with expected fragmentation patterns:

Functional Group Analysis and Reactivity Centers

The compound’s reactivity is governed by its three functional groups:

Succinimidyl Esters (2×):

Maleimide Group:

Reactivity Comparison:

| Functional Group | Target Molecule | Reaction Type | Conditions |

|---|---|---|---|

| Succinimidyl | Amines | Nucleophilic acyl substitution | pH 7–9, aqueous |

| Maleimide | Thiols | Michael addition | pH 6.5–7.5, anhydrous |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

While specific NMR spectra are not publicly available, predictive data for analogous compounds provide insights:

Infrared Spectroscopy

Key IR absorption bands include:

Thermodynamic Properties and Stability Considerations

Stability Factors:

| Parameter | Impact on Stability | Optimal Conditions |

|---|---|---|

| Hydrolysis | Succinimidyl esters degrade | Anhydrous, acidic pH |

| Oxidation | Maleimide oxidation | Inert atmosphere (N₂/Ar) |

| Temperature | Decomposition above 247°C | ≤25°C storage |

Degradation Pathways:

- Hydrolysis of Succinimidyl Esters :

- Maleimide Hydrolysis :

- Mechanism : Ring-opening under basic conditions to form maleamic acid.

- Mitigation : Avoid alkaline buffers during conjugation.

特性

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O10/c24-13-1-2-14(25)21(13)12-8-10(19(30)32-22-15(26)3-4-16(22)27)7-11(9-12)20(31)33-23-17(28)5-6-18(23)29/h1-2,7-9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHLOZJGLNEUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)N3C(=O)C=CC3=O)C(=O)ON4C(=O)CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of Bis-NHS Ester of 3,5-Isophthalic Acid

- Starting Material: 3,5-Isophthalic acid is converted to its bis-NHS ester by reaction with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

- Reaction Conditions: Typically conducted in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature under inert atmosphere.

- Purification: The bis-NHS ester is isolated by precipitation with cold ether and purified by preparative HPLC.

Representative Example from Literature

A detailed synthetic example reported by Pruszynski et al. (2014) describes the preparation of a related maleimide-containing isophthalate derivative:

| Step | Reagents & Conditions | Outcome & Yield | Analytical Data |

|---|---|---|---|

| 1. Synthesis of d-EEEG peptide on Wang resin using Fmoc chemistry | Automated peptide synthesizer, 20% piperidine in DMF for Fmoc removal | Tetrapeptide cleaved and precipitated | HPLC $$t_R = 3.1$$ min, MS $$m/z = 463.1$$ (M+H)+ |

| 2. Coupling with bis-NHS 5-iodo-isophthalate | d-EEEG (10 mg) + bis-NHS 5-iodo-isophthalate (47.2 mg) in DMF with triethylamine, stirred overnight | Peptide conjugate isolated, 45.5% yield | HPLC $$t_R = 10.0$$ min, MS $$m/z = 834.2$$ (M+H)+ |

| 3. Coupling with bis-NHS 5-(tri-n-butylstannyl)isophthalate | d-EEEG (46.2 mg) + bis-NHS stannyl derivative (236.2 mg) in DMF, stirred overnight | Product isolated, 12.4% yield | HPLC $$t_R = 13.0$$ min, MS $$m/z = 998.4$$ (M+H)+ |

This protocol highlights the stepwise functionalization and purification essential for obtaining high-purity maleimide-NHS isophthalate derivatives.

Surface Functionalization and Cross-Linking Chemistry

This compound is often employed as a cross-linker for biomolecule immobilization on surfaces bearing amine groups. The NHS ester groups react with primary amines forming stable amide bonds, while the maleimide group selectively reacts with thiols to form stable thioether linkages. This dual reactivity is exploited in bioconjugation and surface modification.

- Surface Reaction Mechanism: Studies using infrared reflection absorption spectroscopy (IRRAS), X-ray photoelectron spectroscopy (XPS), and near-edge X-ray absorption fine structure spectroscopy (NEXAFS) have elucidated the surface reactions of amines with heterobifunctional cross-linkers containing maleimide and NHS ester groups, confirming the formation of maleimide-pendant surfaces suitable for further thiol coupling.

- Reaction Conditions: Typically, the NHS ester reacts rapidly with surface amines at pH 7.0–8.5 in buffered aqueous or organic media, while the maleimide remains stable until thiol addition.

- Stability Considerations: Maleimide groups are sensitive to hydrolysis and oxidation; therefore, reactions are often performed under inert atmosphere and immediately followed by thiol coupling to avoid maleimide ring opening or disulfide formation.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 3,5-Isophthalic acid or derivatives | Purity > 98% recommended |

| Coupling Agent | DCC or DIC | Used for NHS ester formation |

| Solvent | DMF, DCM | Anhydrous, inert atmosphere |

| Temperature | Room temperature (20–25 °C) | Avoid elevated temperatures to prevent side reactions |

| Reaction Time | 12–24 hours | Overnight stirring common |

| Purification | Precipitation with cold ether, preparative HPLC | Ensures removal of unreacted reagents and by-products |

| Yield | 12%–45% depending on scale and conditions | Lower yields often due to purification losses |

| Analytical Techniques | HPLC, MS, NMR, IRRAS, XPS, NEXAFS | Confirm structure and purity |

Research Findings and Optimization Notes

- Effect of Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can lead to hydrolysis of NHS esters and maleimide ring opening, reducing product yield and reactivity.

- Solvent Choice: DMF is preferred for solubility of reactants and stability of intermediates; however, residual moisture must be minimized.

- Purification Challenges: Due to the compound’s sensitivity and polarity, preparative HPLC is essential for achieving high purity, especially for biological applications.

- Storage: The final product is best stored under inert gas at low temperature (-20 °C) to maintain maleimide integrity.

化学反応の分析

Types of Reactions: Maleimido-3,5-disuccinimidyl isophthalate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the succinimidyl groups are replaced by nucleophiles such as amines or thiols.

Addition Reactions: The maleimide moiety can undergo Michael addition reactions with nucleophiles, forming stable adducts.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in reactions with this compound.

Solvents: Dimethylformamide, dichloromethane, and acetonitrile are frequently used solvents.

Major Products:

科学的研究の応用

Maleimido-3,5-disuccinimidyl isophthalate has a wide range of applications in scientific research:

Chemistry: Used as a cross-linking agent in the synthesis of polymers and bioconjugates.

Biology: Facilitates the study of protein-protein interactions and the formation of stable protein complexes.

Medicine: Employed in the development of drug delivery systems and diagnostic assays.

Industry: Utilized in the production of advanced materials and coatings.

作用機序

The mechanism of action of Maleimido-3,5-disuccinimidyl isophthalate involves the formation of covalent bonds between the maleimide moiety and nucleophilic groups on target molecules. This cross-linking process stabilizes protein complexes and enables the study of their interactions and functions. The compound targets amino groups on proteins, forming stable amide bonds .

類似化合物との比較

Comparison with Similar Compounds

MDSI belongs to a broader class of crosslinkers, including homobifunctional (e.g., NHS-NHS) and heterobifunctional (e.g., NHS-MAL) agents. Below is a detailed comparison with structurally or functionally related compounds.

Tris-Succinimidyl-1,3,5-Benzenetricarboxylate (HT-65779)

- Structure : Contains three NHS esters on a benzenetricarboxylate core.

- Spacer : Rigid aromatic core, similar to MDSI but lacks maleimide functionality.

- Applications: Used for multi-point amine coupling (e.g., protein oligomerization). Unlike MDSI, it cannot bridge thiol-amine pairs .

Tris-Succinimidyl Aminotriacetate (TSAT, HT-65777)

- Structure : Three NHS esters linked via a flexible triacetate spacer.

- Spacer : Flexible, water-soluble triacetate arm (~12 Å).

- Applications : Suitable for aqueous environments (e.g., labeling hydrophilic proteins). MDSI’s rigid spacer offers better control in sterically constrained systems .

PEG-Based Heterobifunctional Crosslinkers (e.g., NHS-PEG-MAL)

- Structure : NHS and maleimide groups separated by polyethylene glycol (PEG) spacers (1–30 kDa).

- Reactivity : Similar thiol/amine targeting as MDSI but with variable spacer lengths.

- Spacer : Flexible PEG chains enhance solubility and reduce steric hindrance. However, polydispersity in PEG length can lead to batch variability.

- Applications : Preferred for in vivo applications (e.g., PEGylation of therapeutics) due to biocompatibility. MDSI’s rigid spacer is superior for fixed-distance conjugations .

Comparative Data Table

生物活性

Maleimido-3,5-disuccinimidyl isophthalate (MSDI) is a significant cross-linking agent widely utilized in biochemical and biophysical research. Its ability to form covalent bonds with proteins makes it invaluable for studying protein interactions and developing therapeutic applications. This article explores the biological activity of MSDI, detailing its mechanisms of action, cellular effects, and applications in various research fields.

Chemical Structure and Properties

Mechanism of Action

MSDI primarily targets proteins through the formation of stable covalent bonds. The compound's maleimide group reacts with thiol groups on proteins, leading to the formation of stable thioether bonds. This cross-linking stabilizes protein structures and enhances their interactions, which can be critical in various biological processes.

Cellular Effects

MSDI has demonstrated significant effects on cellular functions, including:

- Protein-Protein Interactions: Enhances the stability of protein complexes by promoting covalent cross-linking.

- Gene Expression Modulation: Influences transcription factor complexes, thereby affecting gene transcription levels.

- Metabolic Pathway Alterations: Affects the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Dosage Effects

The biological effects of MSDI are dose-dependent:

- Low Doses: Enhance enzyme activity and stabilize protein interactions without significant toxicity.

- High Doses: May lead to enzyme inhibition and disruption of cellular functions due to excessive cross-linking .

Case Studies

- Protein Stability Enhancement:

- In studies involving horseradish peroxidase (HRP), MSDI was shown to increase enzyme stability and activity, suggesting its potential in enzyme engineering .

- Cell Signaling Pathways:

Temporal Effects

Long-term exposure studies have revealed that while MSDI remains stable under controlled conditions, its biological activity can diminish over time due to hydrolysis. Continuous monitoring is essential for understanding its long-term effects on cellular functions .

Applications in Research

Q & A

Q. Q1. What are the critical considerations for optimizing the synthesis of maleimido-3,5-disuccinimidyl isophthalate to ensure high yield and purity?

A1. Synthesis optimization requires careful control of stoichiometry, reaction time, and solvent selection. For maleimide-containing compounds, maintaining anhydrous conditions is crucial to prevent hydrolysis of the succinimidyl ester groups. Purification via column chromatography or recrystallization in non-polar solvents (e.g., diethyl ether) is recommended to isolate the product from unreacted starting materials. Analytical validation using and NMR spectroscopy ensures structural integrity, while thermal gravimetric analysis (TGA) confirms thermal stability up to 240°C, as observed in analogous coordination polymers .

Q. Q2. How can researchers validate the bifunctional reactivity (maleimide and succinimidyl esters) of this compound in crosslinking experiments?

A2. Methodological validation involves:

- Maleimide reactivity : React with thiol-containing molecules (e.g., cysteine residues) under pH 6.5–7.5, followed by HPLC or SDS-PAGE to confirm conjugation.

- Succinimidyl ester reactivity : Incubate with amine-containing substrates (e.g., lysine residues) at pH 8–9, monitoring via UV-Vis spectroscopy for characteristic absorbance shifts (e.g., loss of NHS ester peaks at 260 nm).

Crosslinking efficiency can be quantified using mass spectrometry or fluorescence labeling .

Q. Q3. What analytical techniques are most effective for characterizing the stability of this compound in aqueous buffers?

A3. Stability assays should combine:

- Kinetic analysis : Monitor hydrolysis rates via NMR or HPLC at varying pH (4–9).

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Functional group integrity : FT-IR spectroscopy to track ester carbonyl peaks (~1730 cm) and maleimide C=C stretching (~690 cm) .

Advanced Research Questions

Q. Q4. How can this compound be utilized to functionalize metal-organic frameworks (MOFs) for targeted drug delivery systems?

A4. The compound’s dual reactivity enables covalent grafting onto MOF surfaces:

Succinimidyl ester activation : React with amine-functionalized MOFs (e.g., NH-MIL-101) to form stable amide bonds.

Maleimide-thiol conjugation : Attach thiolated targeting ligands (e.g., antibodies) post-functionalization.

Studies on analogous isophthalate-based MOFs demonstrate pore-size tuning (3.8–28.8 Å) and high methane storage capacity (240 cm/g at 36 atm), suggesting potential for controlled payload release .

Q. Q5. What experimental strategies can resolve contradictions in data regarding the compound’s reactivity with cysteine versus lysine residues in protein conjugation?

A5. Contradictions arise from competing maleimide-thiol and succinimidyl-amine reactions. To address this:

- pH-controlled selectivity : Perform stepwise reactions: first conjugate succinimidyl esters with amines at pH 8.5, then maleimides with thiols at pH 7.0.

- Competitive assays : Use model peptides (e.g., polylysine vs. polycysteine) and quantify conjugation efficiency via LC-MS/MS.

- Blocking agents : Introduce reversible protecting groups (e.g., tris(2-carboxyethyl)phosphine for thiols) to suppress undesired reactions .

Q. Q6. How does the compound’s structure influence its interaction with enzymes involved in anaerobic degradation of aromatic pollutants?

A6. Isophthalate derivatives are metabolized by anaerobic bacteria (e.g., Syntrophorhabdus aromaticivorans) via a conserved pathway:

Activation : ATP-dependent ligases convert isophthalate to isophthalyl-CoA.

Decarboxylation : UbiD-like decarboxylases generate benzoyl-CoA, a central intermediate in anaerobic aromatic degradation.

Proteomic studies identify key enzymes (e.g., phenylacetate:CoA ligase) induced during isophthalate metabolism, suggesting potential for bioremediation applications .

Q. Q7. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?

A7. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can:

- Charge distribution : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Reactivity pathways : Simulate transition states for ester hydrolysis or Michael addition reactions.

- Optical properties : Predict UV-Vis spectra via time-dependent DFT (TD-DFT) for comparison with experimental data .

Q. Q8. How can researchers design experiments to study the compound’s role in crosslinking polymer networks for biomedical hydrogels?

A8. Key steps include:

- Network formation : Mix with thiolated hyaluronic acid and PEG-diamine, monitoring gelation via rheometry.

- Degradation kinetics : Track hydrolytic cleavage in PBS using swelling ratio measurements.

- Biocompatibility : Assess cytotoxicity via MTT assays on fibroblast cells.

Refer to MOF functionalization strategies for inspiration on hierarchical porosity and controlled release .

Methodological Challenges and Solutions

Q. Q9. What are the limitations of using this compound in vivo, and how can they be mitigated?

A9. Limitations include:

- Hydrolysis in physiological buffers : Use PEGylation or encapsulation in liposomes to shield reactive groups.

- Off-target conjugation : Introduce cleavable linkers (e.g., disulfide bonds) for site-specific release.

Proteomic data from anaerobic degradation studies highlight enzyme-specific interactions that inform targeted delivery designs .

Q. Q10. How can conflicting data on the compound’s thermal stability be reconciled across different studies?

A10. Discrepancies may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。